molecular formula C11H10N2O3 B1418178 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1105193-85-8

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one

货号: B1418178
CAS 编号: 1105193-85-8
分子量: 218.21 g/mol
InChI 键: RQSRGVSARMICCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring substituted with a hydroxy and methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 6-(4-formyl-3-methoxyphenyl)pyridazin-3(2H)-one, while reduction of the pyridazinone ring may produce 6-(4-hydroxy-3-methoxyphenyl)dihydropyridazin-3(2H)-one.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized efficiently from biomass-derived materials, showcasing its potential for sustainable chemistry practices . Its molecular formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of 218.21 g/mol .

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyridazine compounds exhibit potent activity against various cancer cell lines. For instance, preliminary studies have shown that this compound can induce apoptosis in liver cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as PIM-1 kinase. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells, making it a promising candidate for further development in cancer therapeutics .

Case Study 1: Anticancer Activity

A study conducted on various pyridazine derivatives, including this compound, demonstrated significant cytotoxic effects against multiple tumor cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound could potentially serve as a template for designing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound acts through multiple pathways, including the induction of oxidative stress and modulation of apoptotic signaling pathways. This multifaceted approach enhances its efficacy as an anticancer agent and provides insights into its therapeutic potential .

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF710.5Induces apoptosis
HepG29.8PIM-1 kinase inhibition
A54912.0Modulates oxidative stress

Therapeutic Potential and Future Directions

The therapeutic potential of this compound extends beyond oncology. Its ability to modulate various biological pathways suggests applications in other fields, such as neurodegenerative diseases and metabolic disorders. Ongoing research is focused on optimizing its pharmacological properties to enhance bioavailability and reduce toxicity.

作用机制

The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

相似化合物的比较

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    6-(4-hydroxyphenyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-(4-methoxyphenyl)pyridazin-3(2H)-one: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.

    6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-thione: Contains a thione group instead of a carbonyl group, which may influence its chemical and biological properties.

生物活性

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects, drawing from a variety of research studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_{2}O_{2}. Its structure consists of a pyridazinone core substituted with a hydroxy and methoxy group on the phenyl ring, which is crucial for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)C=C2
InChI KeyHEKMSRLHSLEVMF-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyridazinone derivatives inhibited interleukin-1 beta (IL-1β) production in HL-60 cells stimulated by lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported that related pyridazinone compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is believed to be due to interactions with cell cycle-related proteins .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may have neuroprotective effects. For example, a derivative was evaluated for its ability to inhibit D-amino acid oxidase (DAAO), which plays a role in cognitive functions. The compound showed dose-dependent inhibition with IC50 values ranging from 4.4 to 8.8 nM across different species, indicating its potential as a neuroprotective agent .

Case Studies

  • Study on IL-1β Inhibition :
    • Objective : Evaluate the inhibitory effect on IL-1β production.
    • Method : HL-60 cells were treated with LPS and various concentrations of the compound.
    • Results : Significant reduction in IL-1β levels was observed at higher concentrations.
  • Anticancer Activity :
    • Objective : Assess cytotoxicity against breast cancer cell lines.
    • Method : MDA-MB-231 and BT-549 cells were treated with the compound.
    • Results : The compound exhibited selective cytotoxicity, reducing cell viability significantly compared to control groups.

常见问题

Q. Basic: What are common synthetic routes for 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one?

The compound is typically synthesized via cyclocondensation or substitution reactions. A representative method involves reacting substituted aldehydes with 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives in ethanol under basic conditions (e.g., sodium ethoxide). For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives in ethanol, followed by acidification and recrystallization in 90% ethanol to yield the target compound . Modifications to substituents on the aryl or aldehyde groups can tailor physicochemical properties .

Q. Basic: What characterization methods are critical for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group C2/c for a related pyridazinone derivative) .
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., hydrogen bonding, C–H···π contacts) to validate supramolecular arrangements .
  • NMR and HPLC: Confirm purity and substituent positions (e.g., aryl proton shifts in 1H^1H-NMR at δ 6.8–7.5 ppm) .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent choice: Ethanol or methanol promotes solubility of intermediates while minimizing side reactions .
  • Catalytic bases: Sodium ethoxide (over NaOH) enhances nucleophilic substitution efficiency in cyclocondensation .
  • Temperature control: Room-temperature reactions reduce decomposition risks, while reflux may accelerate sluggish steps .
  • Purification: Recrystallization in 90% ethanol removes unreacted aldehydes and byproducts .

Q. Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate computational models: Adjust force fields (e.g., AMBER vs. CHARMM) to better capture hydrogen-bonding interactions critical for receptor binding .
  • Validate assays: Use orthogonal bioassays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity. For example, discrepancies in hypotensive activity may arise from off-target effects in vivo .
  • Solubility correction: Account for poor aqueous solubility (common in pyridazinones) by testing dimethyl sulfoxide (DMSO) solubilized samples at non-cytotoxic concentrations .

Q. Advanced: What strategies guide structure-activity relationship (SAR) studies for pharmacological applications?

  • Substituent variation: Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-aryl position to enhance binding to cardiac ion channels .
  • Ring saturation: Compare dihydropyridazinones with fully aromatic analogs; saturation often improves metabolic stability but reduces planar stacking interactions .
  • Bioisosteric replacement: Replace the methoxy group with ethoxy or hydroxyl groups to modulate lipophilicity and hydrogen-bonding capacity .

Q. Advanced: What challenges arise in validating analytical methods for impurity profiling?

  • Co-elution issues: Use orthogonal HPLC columns (C18 vs. phenyl-hexyl) to separate structurally similar impurities (e.g., 4-substituted vs. 3-substituted isomers) .
  • Detection limits: Optimize UV wavelengths (e.g., 254 nm for pyridazinones) or switch to mass spectrometry for trace impurity quantification .
  • Reference standards: Synthesize and characterize process-related impurities (e.g., N-oxides, hydrolyzed derivatives) for spiking studies .

Q. Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of ethanol vapors or HCl fumes .
  • Waste disposal: Segregate acidic waste (e.g., post-HCl acidification) and neutralize before disposal .

Q. Advanced: How can computational modeling predict interaction mechanisms with biological targets?

  • Docking studies: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), focusing on the pyridazinone core’s interaction with the catalytic Tyr385 residue .
  • Molecular dynamics (MD): Simulate 100-ns trajectories to assess stability of hydrogen bonds between the 4-hydroxy group and His90 in kinase targets .
  • QSAR models: Train models on pyridazinone derivatives to correlate logP values with antibacterial IC50_{50} data .

属性

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-6-7(2-4-9(10)14)8-3-5-11(15)13-12-8/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSRGVSARMICCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239830
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-85-8
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one
6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one
6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one
6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。